Synthesis Yield on Multigram Scale: Bromophenyl vs. Chlorophenyl and Unsubstituted Phenyl Analogs
The microwave-assisted synthesis of 6-arylthieno[3,2-d][1,3]oxazine-2,4-diones in the pivotal Tetrahedron 2003 study demonstrated differential yields that depend on the aryl substituent. Although explicit yield data for each individual analog were tabulated in the full text, the general procedure for compounds 3a–j (including the 4-bromophenyl derivative) was conducted on a multigram scale with high yields, and the bromophenyl analog was successfully carried forward into combinatorial library production [1]. In the subsequent 1140-member library synthesis, the 4-bromophenyl oxazine-dione building block contributed to library members obtained with >70% yield and >80% purity on a 200–400 mg scale per compound [2]. This establishes the bromophenyl variant as a validated, scalable building block whose performance has been demonstrated in a high-throughput parallel synthesis setting.
| Evidence Dimension | Synthesis scalability and library production yield |
|---|---|
| Target Compound Data | Successfully employed as one of 19 oxazine-dione building blocks; library members obtained with >70% yield and >80% purity on 200–400 mg scale [2] |
| Comparator Or Baseline | Other 6-aryl analogs (4-chlorophenyl, 4-fluorophenyl, phenyl) were included among the 19 building blocks; specific individual comparator yields not extracted |
| Quantified Difference | Not directly quantified per analog; the 4-bromophenyl compound is validated among the subset that enabled the full 1140-member library with >70% overall yield |
| Conditions | Solution-phase parallel synthesis; 60 amines × 19 oxazine-diones; J. Comb. Chem. 2005 |
Why This Matters
Procurement of a building block with demonstrated performance in a published 1140-member combinatorial library de-risks scale-up and ensures compatibility with established high-throughput protocols.
- [1] Le Foulon, F.-X.; Braud, E.; Fabis, F.; Lancelot, J.-C.; Rault, S. Synthesis and combinatorial approach of the reactivity of 6- and 7-arylthieno[3,2-d][1,3]oxazine-2,4-diones. Tetrahedron 2003, 59 (50), 10051–10057. View Source
- [2] Le Foulon, F.-X.; et al. Solution-phase parallel synthesis of a 1140-member ureidothiophene carboxylic acid library. J. Comb. Chem. 2005, 7 (2), 253–257. View Source
